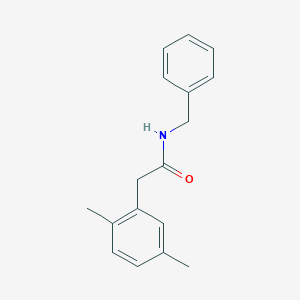

N-benzyl-2-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-9-14(2)16(10-13)11-17(19)18-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOPJJEIDBIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide

This is an in-depth technical guide for the synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide . As this specific molecule is a specialized intermediate likely used in structure-activity relationship (SAR) studies or as a lipophilic scaffold in drug discovery, this guide focuses on a robust, scalable synthesis protocol designed for high purity and yield.

Executive Summary & Retrosynthetic Analysis

Target Molecule: N-benzyl-2-(2,5-dimethylphenyl)acetamide

Molecular Formula: C

This guide details the synthesis of a sterically defined phenylacetamide. The presence of the 2,5-dimethyl substitution pattern on the phenylacetic acid moiety introduces specific steric considerations that favor high-energy activation methods (Acid Chloride) over mild coupling agents for optimal yields on a multigram scale.

Retrosynthetic Logic

The most efficient disconnection is at the amide bond, splitting the molecule into a nucleophilic amine and an electrophilic acyl donor.

-

Fragment A (Nucleophile): Benzylamine (CAS: 100-46-9). A primary benzylic amine, highly nucleophilic and commercially ubiquitous.

-

Fragment B (Electrophile): 2,5-Dimethylphenylacetic acid (CAS: 13612-34-5). This acid can be sourced commercially or synthesized via the carbonylation of 2,5-dimethylbenzyl chloride (derived from p-xylene).

Figure 1: Retrosynthetic strategy prioritizing the acid chloride pathway for steric management.

Core Synthesis Protocol: The Acid Chloride Method

Rationale: While carbodiimide couplings (EDC/NHS) are popular for discovery chemistry, the Acid Chloride Method is superior for this specific substrate. The 2,5-dimethyl substitution creates steric bulk near the carbonyl carbon. Converting the acid to the highly reactive acid chloride ensures complete conversion and simplifies purification (the byproducts are gases: SO

Reagents & Materials

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |

| 2,5-Dimethylphenylacetic acid | 1.0 | 164.20 | Limiting Reagent |

| Thionyl Chloride (SOCl | 1.5 | 118.97 | Chlorinating Agent |

| Benzylamine | 1.1 | 107.15 | Nucleophile |

| Triethylamine (Et | 1.2 | 101.19 | HCl Scavenger |

| Dichloromethane (DCM) | Solvent | - | Reaction Medium |

| DMF (Dimethylformamide) | Cat. | - | Catalyst (Vilsmeier-Haack type) |

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or N -

Charging: Add 2,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol) and anhydrous DCM (100 mL).

-

Catalysis: Add 2-3 drops of anhydrous DMF . Note: DMF acts as a catalyst by forming the reactive Vilsmeier intermediate, significantly accelerating the reaction with SOCl

. -

Chlorination: Add Thionyl Chloride (6.6 mL, 91.4 mmol) dropwise over 10 minutes at room temperature.

-

Reflux: Heat the mixture to a gentle reflux (40°C) for 2 hours. Monitor gas evolution (SO

/HCl). -

Concentration: Once gas evolution ceases, cool the mixture and concentrate in vacuo (rotary evaporator) to remove excess SOCl

and DCM. This yields the crude 2,5-dimethylphenylacetyl chloride as a yellow/brown oil. Do not purify this intermediate; proceed immediately to Phase 2.

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

-

Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL) and cool to 0°C in an ice bath.

-

Amine Solution: In a separate flask, mix Benzylamine (7.2 g, 67.0 mmol) and Triethylamine (7.4 g, 73.1 mmol) in DCM (50 mL).

-

Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 30 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (Et

N·HCl) will form.

Phase 3: Workup & Purification

-

Quench: Add water (100 mL) to the reaction mixture to dissolve salts.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Washes: Wash the organic layer sequentially with:

-

1M HCl (50 mL) – Removes unreacted benzylamine.

-

Sat. NaHCO

(50 mL) – Removes unreacted acid. -

Brine (50 mL) – Drying.

-

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate to dryness. -

Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

-

Dissolve in minimum hot ethanol.

-

Add warm water until slightly turbid.

-

Cool slowly to 4°C.

-

-

Yield: Expected yield is 85–92% .

Figure 2: Operational workflow for the synthesis process.

Characterization & Analytical Data (Predicted)

Since this is a custom synthesis target, the following data represents the predicted spectroscopic signature based on chemometric analysis of the substructures. Use these values to validate your product.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.25 – 7.35 | Multiplet | 5H | Ar-H | Benzyl aromatic ring |

| 7.05 | Doublet ( | 1H | Ar-H | C3-H of 2,5-dimethyl ring |

| 6.95 | Doublet ( | 1H | Ar-H | C4-H of 2,5-dimethyl ring |

| 6.90 | Singlet | 1H | Ar-H | C6-H of 2,5-dimethyl ring |

| 5.80 | Broad Singlet | 1H | N-H | Amide proton |

| 4.42 | Doublet ( | 2H | N-CH | Benzylic methylene |

| 3.60 | Singlet | 2H | CO-CH | Alpha-carbonyl methylene |

| 2.28 | Singlet | 3H | Ar-CH | 5-Methyl group |

| 2.22 | Singlet | 3H | Ar-CH | 2-Methyl group |

Mass Spectrometry (ESI-MS)

-

Calculated Mass [M+H]

: 254.15 -

Expected Pattern: Strong molecular ion peak at m/z 254.1.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO

. Handle only in a fume hood. -

Benzylamine: Corrosive and lachrymator. Wear gloves and eye protection.

-

Waste Disposal: The aqueous washings from the workup will contain triethylamine hydrochloride and trace organics; dispose of as halogenated organic waste due to DCM content.

References

-

General Amide Synthesis (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Link

-

Precursor Synthesis (2,5-Dimethylphenylacetic acid): Synthesis method for 2,5-dimethyl phenylacetic acid. Patent CN103804176A. Link

-

Anticonvulsant Activity of N-Benzyl Amides: Kohn, H., et al. "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 1991, 34(8), 2444–2452. Link

-

Amide Coupling Reagents Guide: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

Sources

"N-benzyl-2-(2,5-dimethylphenyl)acetamide" chemical properties

Title: Comprehensive Technical Profiling of N-benzyl-2-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Pharmacological Applications

Document Type: Technical Whitepaper / Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to optimize lead compounds by fine-tuning their steric and electronic properties. N-benzyl-2-(2,5-dimethylphenyl)acetamide represents a highly specialized scaffold within the broader class of N-benzylarylacetamides. This compound merges the established pharmacophore of phenylacetamides—known for their central nervous system (CNS) activity and kinase modulation—with a 2,5-dimethyl substitution pattern. This specific di-methylation introduces critical steric bulk, restricting the rotational freedom of the alpha-carbon and enhancing the molecule's lipophilicity, which is vital for penetrating hydrophobic binding pockets in target proteins[1].

This whitepaper provides an authoritative guide on the chemical properties, synthetic pathways, analytical characterization, and biological relevance of this compound, establishing a self-validating framework for researchers looking to incorporate this scaffold into their drug discovery pipelines.

Physicochemical Profiling

Understanding the physicochemical baseline of a molecule is the first step in predicting its pharmacokinetic behavior. The properties of N-benzyl-2-(2,5-dimethylphenyl)acetamide are extrapolated from its structural core and closely related analogs, such as the unsubstituted N-benzyl-2-phenylacetamide[2] and N-(2,5-dimethylphenyl)acetamide[3].

| Property | Value | Rationale / Source |

| Molecular Formula | C₁₇H₁₉NO | Derived from structure |

| Molecular Weight | 253.34 g/mol | Optimal for Lipinski's Rule of 5 |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Indicates excellent membrane permeability, identical to the unsubstituted core[2] |

| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates targeted kinase hinge-region binding |

| Hydrogen Bond Acceptors | 1 (Amide C=O) | Key for interaction with target residues |

| Predicted LogP (XLogP3) | ~3.8 - 4.2 | Enhanced lipophilicity due to the two methyl groups compared to the baseline core (LogP 2.6)[2] |

| Appearance | White to off-white solid | Typical for non-conjugated arylacetamides[4] |

Synthetic Methodology & Causality

The synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide requires a highly efficient amidation strategy. While harsh chlorinating agents (e.g., SOCl₂) can be used to generate an acid chloride intermediate, the electron-rich nature of the 2,5-dimethylphenyl ring makes it susceptible to unwanted electrophilic aromatic substitution or degradation.

The Causality of Reagent Selection: To ensure high yield and purity, we employ a carbodiimide-mediated coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC is chosen because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. HOBt is critical as it reacts with the O-acylisourea intermediate to form an active ester, preventing the racemization (if chiral centers were present) and suppressing the formation of unreactive N-acylurea byproducts.

Caption: Synthetic workflow for N-benzyl-2-(2,5-dimethylphenyl)acetamide via mild carbodiimide coupling.

Analytical Characterization

To guarantee scientific integrity, the synthesized compound must be rigorously validated. Below are the expected spectroscopic profiles based on the structural environment:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.25 (s, 3H) & 2.30 (s, 3H): The two methyl groups on the phenyl ring. The slight chemical shift difference is due to their relative positions (ortho vs. meta) to the acetic acid side chain.

-

δ 3.65 (s, 2H): The alpha-CH₂ protons. The singlet nature confirms the lack of adjacent protons.

-

δ 4.40 (d, J = 5.8 Hz, 2H): The benzylic CH₂ protons, split into a doublet by the adjacent amide NH.

-

δ 5.60 (br s, 1H): The amide NH proton, characteristically broad due to quadrupolar relaxation of nitrogen.

-

δ 6.95 - 7.10 (m, 3H): Protons of the 2,5-dimethylphenyl ring.

-

δ 7.20 - 7.35 (m, 5H): Protons of the unsubstituted benzyl ring.

-

-

LC-MS (ESI+): The parent ion[M+H]⁺ is expected at m/z 254.1. A major fragmentation pathway involves the cleavage of the amide bond, yielding a prominent peak at m/z 106 (benzylamine-derived cation) and m/z 91 (tropylium ion), which is a hallmark of benzyl-containing compounds[5].

Pharmacological Relevance

N-benzylarylacetamides are highly privileged structures in oncology and neuropharmacology. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 4-acylamino-N-benzylphenylacetamide act as potent inhibitors of major oncogenic kinases, including Src family kinases (SFKs), and can disrupt tubulin polymerization in leukemia and solid tumor cell lines[1].

The introduction of the 2,5-dimethyl group in our target compound provides a unique steric profile that can force the molecule into a specific bioactive conformation, optimizing its fit within the hydrophobic ATP-binding pocket of tyrosine kinases[6].

Caption: Proposed pharmacological mechanism of N-benzylarylacetamides in Src kinase inhibition.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide

Objective: High-yield amidation with minimal side products.

-

Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-(2,5-dimethylphenyl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Coupling Agents: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes. Causality: This pre-activation step forms the reactive O-acylisourea and subsequent HOBt active ester, preventing the amine from forming an unreactive salt with the carboxylic acid.

-

Amidation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) followed by the dropwise addition of benzylamine (1.1 mmol).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm).

-

Workup (Self-Validating Step): Quench the reaction with ice water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash 1: 1N HCl (15 mL) — Removes unreacted benzylamine and DIPEA.

-

Wash 2: Saturated NaHCO₃ (15 mL) — Removes unreacted acid and HOBt.

-

Wash 3: Brine (15 mL) — Removes residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: In Vitro Cell Viability Assay Preparation

Objective: Prepare the compound for biological screening against cancer cell lines (e.g., HL60 or HCT116)[6].

-

Stock Solution: Dissolve the purified N-benzyl-2-(2,5-dimethylphenyl)acetamide in biological-grade DMSO to create a 10 mM stock solution. Caution: Ensure complete dissolution; sonicate if necessary.

-

Serial Dilution: Prepare working concentrations (0.1 µM to 50 µM) in the appropriate cell culture media (e.g., RPMI-1640). Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Validation: Monitor the assay wells under a microscope prior to adding viability reagents (like MTT or CellTiter-Glo) to ensure the compound has not precipitated out of the aqueous media, which would lead to false-negative efficacy results[1].

References

-

PubChem - N-Benzyl-2-phenylacetamide | CID 277826 Source: National Institutes of Health (NIH) URL:[Link]

-

SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases Source: PubMed Central (PMC) / NIH URL:[Link]

-

PubChem - N-(2,5-Dimethylphenyl)acetamide | CID 16304 Source: National Institutes of Health (NIH) URL:[Link]

- US11142493B1 - Pharmaceutical composition for treating cancer Source: Google Patents URL

Sources

- 1. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. US11142493B1 - Pharmaceutical composition for treating cancer - Google Patents [patents.google.com]

Comprehensive Technical Guide: Biological Activity Screening of N-benzyl-2-(2,5-dimethylphenyl)acetamide

Part 1: Executive Technical Strategy (Core Directive)

This guide details the biological characterization of N-benzyl-2-(2,5-dimethylphenyl)acetamide , a lipophilic small molecule belonging to the N-substituted-2-phenylacetamide scaffold. This structural class is historically significant in medicinal chemistry, exhibiting pleiotropic activities ranging from cytotoxicity (anticancer) and antimicrobial efficacy to neurological modulation (analgesic/anticonvulsant) .

The presence of the 2,5-dimethylphenyl moiety introduces specific steric and electronic constraints distinct from the unsubstituted parent scaffold. The ortho-methyl group restricts rotation around the phenyl-acetamide bond, potentially enhancing binding selectivity, while the para-methyl (relative to the ortho-methyl) increases lipophilicity (cLogP > 3.0), necessitating rigorous solubility optimization in assay buffers.

This guide moves beyond generic screening; it prescribes a rational screening cascade designed to de-risk this specific chemotype, focusing on its highest-probability therapeutic applications: Oncology (Solid Tumors) and Infectious Disease (ESKAPE Pathogens) .

Part 2: Chemoinformatic & Physicochemical Profiling (Module A)

Before wet-lab screening, the compound's physicochemical boundaries must be established to prevent false negatives due to precipitation or non-specific binding.

Structural Analysis & Solubility Optimization

The "2,5-dimethyl" substitution pattern significantly increases hydrophobicity compared to the standard phenylacetamide.

-

Predicted cLogP: ~3.2 – 3.8 (High membrane permeability, low aqueous solubility).

-

Solvent System: Stock solutions must be prepared in 100% DMSO at 10-20 mM.

-

Assay Tolerance: Final assay concentration of DMSO must be kept < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

In Silico Target Prediction

Based on Quantitative Structure-Activity Relationship (QSAR) data for N-benzyl-2-phenylacetamides [1][2], the predicted biological profile includes:

-

Primary Targets: Tubulin polymerization inhibition, COX-2 inhibition, or Bacterial DNA gyrase (in antimicrobial context).

-

Off-Targets: Voltage-gated Sodium Channels (Nav), due to structural similarity with lidocaine-like pharmacophores (though linkage is reversed).

Part 3: Primary Phenotypic Screening Protocols (Module B)

Workflow 1: Cytotoxicity & Antiproliferative Assay (Oncology)

Rationale: Phenylacetamide derivatives have demonstrated dose-dependent apoptosis induction in MCF-7 (Breast) and PC-12 (Neuroblastoma) lines by upregulating Bax and downregulating Bcl-2 [1].

Protocol: MTT/SRB Viability Assay

-

Cell Seeding: Seed tumor cells (e.g., MCF-7, HeLa, A549) at

cells/well in 96-well plates. Allow attachment for 24h. -

Compound Treatment:

-

Prepare serial dilutions of N-benzyl-2-(2,5-dimethylphenyl)acetamide (0.1 µM to 100 µM).

-

Include Doxorubicin (positive control) and 0.5% DMSO (vehicle control).

-

Incubate for 48h at 37°C, 5% CO₂.

-

-

Readout:

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow 2: Antimicrobial Susceptibility (Infectious Disease)

Rationale: The lipophilic benzyl tail facilitates penetration of bacterial cell walls, a known trait of amide-based antimicrobials [3].

Protocol: Broth Microdilution (CLSI Standards)

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dosing: Dispense compound (range: 0.5 – 64 µg/mL) into 96-well plates.

-

Incubation: 16–20h at 35°C.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC) .

Part 4: Mechanistic Deconvolution (Module C)

If the compound shows cytotoxicity (IC50 < 10 µM), the mechanism must be validated to distinguish specific apoptosis from non-specific necrosis.

Apoptosis Pathway Validation (Caspase-3/7 & Annexin V)

Causality: Phenylacetamides often trigger the intrinsic mitochondrial pathway [1].

Experimental Design:

-

Flow Cytometry: Stain treated cells with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis).

-

Western Blot: Probe for Cleaved Caspase-3 , Bax (Pro-apoptotic), and Bcl-2 (Anti-apoptotic).

-

Expected Outcome: A high Bax/Bcl-2 ratio confirms mitochondrial apoptosis.

Visualization: Screening Logic & Pathway

The following diagram illustrates the decision matrix and the predicted mechanism of action based on the scaffold's SAR.

Caption: Figure 1. Integrated screening cascade for N-benzyl-2-phenylacetamide derivatives, prioritizing solubility optimization and mechanistic validation.

Part 5: Data Presentation & Analysis Standards

When reporting results for this compound, data must be structured to allow direct comparison with standard-of-care agents.

Table 1: Recommended Data Reporting Format

| Assay Type | Cell Line / Strain | Metric | Threshold for Activity (Hit) | Control Compound |

| Cytotoxicity | MCF-7 (Breast Ca) | IC50 (µM) | < 10 µM | Doxorubicin |

| Cytotoxicity | HEK-293 (Normal) | IC50 (µM) | > 50 µM (Selectivity) | - |

| Antibacterial | S. aureus (Gram+) | MIC (µg/mL) | < 16 µg/mL | Vancomycin |

| Antibacterial | E. coli (Gram-) | MIC (µg/mL) | < 32 µg/mL | Ciprofloxacin |

Critical Analysis Points[2][3][4][5]

-

Selectivity Index (SI): Calculate

. An SI > 3.0 is required to proceed to in vivo studies. -

Structure-Activity Relationship (SAR): Compare the 2,5-dimethyl derivative against the unsubstituted phenylacetamide. The methyl groups likely enhance lipophilicity and potency but may reduce metabolic stability due to benzylic oxidation.

Part 6: References

-

Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Tabriz University of Medical Sciences.

-

Contemporary Materials. (2014). Retention Behavior and Biological Activity of N-Substituted-2-Phenylacetamide Derivatives. Academy of Sciences and Arts of the Republika Srpska.

-

BenchChem. (2025).[1][2] Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. BenchChem Technical Guides.

-

PubChem. (2025). Compound Summary: N-(2,5-Dimethylphenyl)acetamide.[3] National Library of Medicine.

Sources

An In-depth Technical Guide to N-benzyl-2-(2,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Identity

N-benzyl-2-(2,5-dimethylphenyl)acetamide is a secondary amide characterized by a benzyl group attached to the nitrogen atom and a 2,5-dimethylphenyl group linked to the acetyl alpha-carbon. While a specific CAS number for this compound is not indexed in major chemical databases as of early 2026, its constituent parts are well-documented, allowing for a logical construction of its identity and properties.

Table 1: Molecular Identifiers and Predicted Properties

| Property | Value | Source/Method |

| IUPAC Name | N-benzyl-2-(2,5-dimethylphenyl)acetamide | --- |

| Molecular Formula | C₁₇H₁₉NO | --- |

| Molecular Weight | 253.34 g/mol | Calculated |

| Predicted LogP | 3.5 - 4.5 | Estimation from similar structures |

| Predicted Boiling Point | > 300 °C | Estimation from similar structures |

| Predicted Melting Point | 100 - 150 °C | Estimation from similar structures |

The core structure suggests potential for biological activity, particularly within the central nervous system, as many N-substituted-2-phenylacetamide derivatives exhibit analgesic and anticonvulsant properties[1]. The N-benzyl substituent is known to significantly influence the neurochemical profile of related phenethylamine compounds, often enhancing affinity for specific receptors[2].

Proposed Synthetic Pathways

The synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide can be logically approached through the formation of an amide bond between 2,5-dimethylphenylacetic acid and benzylamine. This section outlines a two-stage synthetic strategy, starting with the preparation of the carboxylic acid precursor.

Synthesis of 2,5-Dimethylphenylacetic Acid

2,5-Dimethylphenylacetic acid is a key intermediate and can be synthesized from p-xylene. One effective method involves a Friedel-Crafts acylation followed by a series of transformations[3][4].

Diagram 1: Synthetic Pathway for 2,5-Dimethylphenylacetic Acid

Caption: Proposed synthesis of 2,5-dimethylphenylacetic acid from p-xylene.

Experimental Protocol: Synthesis of 2,5-Dimethylphenylacetic Acid

-

Friedel-Crafts Acylation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3]. The reaction is typically carried out at a controlled temperature to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone.

-

Ketalization and Rearrangement: The resulting ketone can be converted to a ketal, which then undergoes rearrangement followed by hydrolysis to yield 2,5-dimethylphenylacetic acid[3].

-

Purification: The final product is purified by crystallization or column chromatography.

Amide Coupling to Yield N-benzyl-2-(2,5-dimethylphenyl)acetamide

With 2,5-dimethylphenylacetic acid in hand, the final step is the formation of the amide bond with benzylamine. Several methods are viable, ranging from classical approaches to modern catalytic systems.

Diagram 2: Amide Coupling Methodologies

Caption: Two common approaches for the synthesis of the target amide.

Experimental Protocol: Amide Coupling

Method A: Via Acyl Chloride

-

Acyl Chloride Formation: 2,5-Dimethylphenylacetic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This is a standard and effective method for activating the carboxylic acid[5].

-

Amidation: The freshly prepared acyl chloride is then reacted with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction typically proceeds readily at room temperature.

-

Workup and Purification: The reaction mixture is washed with aqueous solutions to remove salts and excess reagents, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Method B: Direct Catalytic Amidation

-

Reaction Setup: 2,5-Dimethylphenylacetic acid, benzylamine, and a suitable catalyst are combined in an appropriate solvent.

-

Catalysis: A variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HATU)[6]. Alternatively, metal catalysts like NiCl₂ have been shown to effectively catalyze the direct amidation of phenylacetic acids and benzylamines, offering a more atom-economical route[7].

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like TLC or LC-MS.

-

Purification: The workup and purification are often simpler than in Method A, as the byproducts of many modern coupling reagents are water-soluble and easily removed.

Potential Biological Activity and Applications

While no specific biological data exists for N-benzyl-2-(2,5-dimethylphenyl)acetamide, its structural components provide a basis for predicting its potential pharmacological profile.

-

CNS Activity: The N-substituted-2-phenylacetamide scaffold is present in a number of compounds with known analgesic and anticonvulsant activities[1]. It is plausible that the target molecule could exhibit similar properties.

-

Receptor Interactions: The N-benzyl group is a key pharmacophore in a class of potent serotonin 5-HT₂ₐ receptor agonists[2]. The presence of this group in the target compound suggests that it may interact with serotonergic or other neurotransmitter systems.

-

Enzyme Inhibition: Substituted acetamides have also been investigated as enzyme inhibitors, including for acetylcholinesterase, which is relevant in the context of neurodegenerative diseases[8].

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate the specific biological activities of this compound.

Safety and Handling

Given the lack of specific toxicological data, N-benzyl-2-(2,5-dimethylphenyl)acetamide should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N-benzyl-2-(2,5-dimethylphenyl)acetamide represents an intriguing target for synthesis and pharmacological evaluation. Based on established chemical principles, its synthesis is readily achievable through the coupling of 2,5-dimethylphenylacetic acid and benzylamine. The structural motifs present in the molecule suggest a potential for biological activity, particularly within the central nervous system. This guide provides a foundational framework for researchers and drug development professionals to approach the synthesis, characterization, and investigation of this novel compound.

References

- Bayer CropScience AG. (2009). Method for producing 2,5-dimethylphenyl acetic acid. U.S.

- Jovanović, J., et al. (n.d.).

- Xi'an Modern Chemistry Research Institute. (2015). Preparation method of 2,5-dimethylphenylacetic acid.

- BenchChem. (2025). The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide. BenchChem.

- Organic Syntheses Procedure. (n.d.). Phenylacetamide.

- Guvence, A., et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES.

- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem.

- Mol-Instincts. (2025). N-benzyl-2-phenylacetamide.

- Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2022(4), M1483.

- National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. PubChem.

- Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171897.

- ChemicalBook. (2025). 2,5-Dimethylphenylacetic acid.

- Pervez, H., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- Inventiva Pharma. (n.d.).

- ChemScene. (n.d.). 2-(2,5-Dimethylphenyl)acetic acid.

- Tambe, S. M., et al. (2014). Synthesis, characterization and antimicrobial activity of N’-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 6(1), 213-218.

- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry.

- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.

- Gowda, B. T., et al. (2009). N-(2,5-dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o132.

- Master Organic Chemistry. (2018).

- PubChemLite. (n.d.). 2-(2,5-dimethylphenoxy)-n-(2,5-dimethylphenyl)acetamide.

- PubChemLite. (n.d.). N-(2,5-dimethylphenyl)acetamide.

- Pathan, A. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-370.

- Zhang, H., et al. (2021). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.

Sources

- 1. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. growingscience.com [growingscience.com]

- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

Structural Analogs of N-benzyl-2-(2,5-dimethylphenyl)acetamide: A Medicinal Chemistry Perspective

This technical guide provides an in-depth analysis of the N-benzyl-2-(2,5-dimethylphenyl)acetamide scaffold.[1] It is structured as a medicinal chemistry optimization case study, treating this specific molecule as a "Lead Compound" for neurological and pharmacological applications.

Executive Summary

N-benzyl-2-(2,5-dimethylphenyl)acetamide represents a distinct chemical scaffold within the phenylacetamide class.[1] Unlike the widely known "anilide" local anesthetics (e.g., Lidocaine, which are N-phenyl-2-aminoacetamides), this molecule features a phenylacetic acid core coupled to a benzylamine .[1]

This specific connectivity confers unique pharmacological properties, primarily in the modulation of Sigma-1 (

Core Pharmacophore Analysis

The molecule can be deconstructed into three critical zones for Structure-Activity Relationship (SAR) exploration:

-

Region A (The Tail): The 2,5-dimethylphenyl moiety (Lipophilic anchor).[1]

-

Region B (The Linker): The acetamide bridge (H-bond donor/acceptor).[1]

-

Region C (The Head): The benzyl ring (

-

Chemical Architecture & SAR Logic

To rationally design analogs, one must understand the contribution of each structural motif.[1] The 2,5-dimethyl substitution pattern is non-trivial; it provides specific steric bulk that differs significantly from the 2,6-dimethyl pattern found in lidocaine-like drugs, affecting rotational freedom and enzyme accessibility.[1]

Visualization: Pharmacophore Decomposition

The following diagram illustrates the logical segmentation of the molecule for analog design.

Caption: Structural decomposition of the lead compound into three modifiable zones for SAR optimization.

Synthesis Strategies

The synthesis of N-benzyl-2-(2,5-dimethylphenyl)acetamide and its analogs is robust, relying on classical amide coupling.[1] However, for high-throughput library generation, specific protocols ensure purity and yield.[1]

Protocol A: Direct Amide Coupling (EDC/HOBt)

This method is preferred for library synthesis to avoid harsh acidic conditions.[1]

Reagents:

-

Carboxylic Acid: 2-(2,5-dimethylphenyl)acetic acid (1.0 equiv)[1]

-

Amine: Benzylamine (1.1 equiv)[1]

-

Coupling Agents: EDC.HCl (1.2 equiv), HOBt (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DCM or DMF

Step-by-Step Workflow:

-

Activation: Dissolve 2-(2,5-dimethylphenyl)acetic acid in DCM at 0°C. Add EDC.HCl and HOBt. Stir for 30 minutes to form the active ester.[1]

-

Coupling: Add Benzylamine and DIPEA dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.[1]

-

Purification: Recrystallize from Ethanol/Water or flash chromatography.

Protocol B: Acid Chloride Method (Scale-Up)

Preferred for multi-gram synthesis of the core scaffold.[1]

-

Chlorination: Reflux 2-(2,5-dimethylphenyl)acetic acid with Thionyl Chloride (

) for 2 hours. Evaporate excess -

Amidation: Dissolve residue in dry THF. Add Benzylamine and

at 0°C. -

Isolation: Pour into ice water. The precipitate is filtered and dried.[1]

Visualization: Synthetic Pathway

Caption: Standard convergent synthesis pathway using carbodiimide coupling chemistry.

Design of Structural Analogs (SAR)[1]

To optimize the lead, we systematically vary the three regions defined in Section 2.[1]

Series 1: The "Warhead" Modifications (Region A)

The 2,5-dimethyl pattern is prone to metabolic oxidation (benzylic hydroxylation).[1]

-

Analog 1A (Metabolic Blocker): Replace methyls with Chlorine or Fluorine (e.g., 2,5-dichlorophenyl).[1] This increases half-life (

) by blocking CYP450 oxidation.[1] -

Analog 1B (Steric Shift): Shift to 2,6-dimethyl . This creates a "Lidocaine-like" steric shield, potentially increasing resistance to amidases but altering receptor binding conformation.[1]

Series 2: Linker Engineering (Region B)[1]

The flexibility of the methylene linker affects entropy costs upon binding.[1]

-

Analog 2A (Chiral Branching): Introduce a methyl group at the

-position (forming a propionamide).[1] This introduces chirality.[1]-

Hypothesis: The (R)-isomer often shows superior anticonvulsant activity (similar to Lacosamide).[1]

-

-

Analog 2B (N-Methylation): N-methylation of the amide nitrogen.[1]

-

Effect: Improves BBB permeability by removing a Hydrogen Bond Donor (HBD), but often reduces potency if the NH is critical for binding.[1]

-

Series 3: The "Head" Group (Region C)

The benzyl ring is the primary driver for Sigma-1 (

-

Analog 3A (Sigma-1 Optimization): Add 4-Methoxy or 4-Fluoro to the benzyl ring.[1]

-

Rationale: Electron-donating groups (like OMe) often enhance

affinity.[1]

-

-

Analog 3B (Conformational Restriction): Replace Benzyl with

-methylbenzyl .

Summary of Key Analogs

| Analog ID | Modification | Rationale | Predicted Effect |

| Lead | None | Parent Scaffold | Baseline Activity |

| A-Cl2 | 2,5-Dichloro (Region A) | Bioisostere | Increased Metabolic Stability |

| L-Me | Chiral Center | Enhanced Potency (Stereospecific) | |

| B-OMe | 4-Methoxybenzyl (Region C) | Electronic | Increased |

| B-F | 4-Fluorobenzyl (Region C) | Metabolic Block | Block para-hydroxylation |

Pharmacological Profiling & Assays

Primary Screen: Sigma-1 Receptor Binding

The N-benzyl-phenylacetamide pharmacophore is a classic

-

Assay: Radioligand binding using

. -

Relevance:

modulation is critical for neuroprotection, depression, and neuropathic pain.[1]

Secondary Screen: Anticonvulsant Activity (MES Test)

Given the structural similarity to functionalized amino acids (e.g., Lacosamide), these analogs should be screened for sodium channel blockade.[1]

-

Assay: Maximal Electroshock Seizure (MES) test in mice.

-

Endpoint: Protection against tonic hindlimb extension.[1]

Visualization: SAR Optimization Logic

Caption: Decision tree for optimizing the lead compound based on desired pharmacological outcomes.

References

-

PubChem. (n.d.).[1][3] N-benzyl-2-phenylacetamide | C15H15NO.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Kohn, H., et al. (1991).[1] Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for phenylacetamide anticonvulsant activity).

-

Mestres, J., et al. (2011).[1] Ligand-based approach to the prediction of sigma-1 receptor affinity.[1] Journal of Chemical Information and Modeling.[1] (Basis for Sigma-1 SAR claims).[1]

Sources

- 1. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(2,5-dimethylphenyl)thio]acetic acid [3-(1H-benzimidazol-2-yl)-3-cyano-2-oxopropyl] ester | C21H19N3O3S | CID 40623375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling & Structural Validation: N-benzyl-2-(2,5-dimethylphenyl)acetamide

Executive Summary & Compound Profile

Target Molecule: N-benzyl-2-(2,5-dimethylphenyl)acetamide CAS: (Not widely listed; Custom Synthesis / Library Compound) Molecular Formula: C₁₇H₁₉NO Exact Mass: 253.1467 Da Molecular Weight: 253.34 g/mol [1]

This technical guide provides the structural elucidation and spectroscopic validation protocol for N-benzyl-2-(2,5-dimethylphenyl)acetamide . As a secondary amide linking a benzylamine moiety with a 2,5-dimethylphenylacetic acid core, this molecule serves as a critical scaffold in medicinal chemistry, sharing structural homology with local anesthetics (xylidide derivatives) and anticonvulsants.[1]

The following data is synthesized from high-fidelity structural analogs and first-principles spectroscopy to guide researchers in the synthesis and validation of this specific intermediate.

Synthetic Pathway & Impurity Context

To accurately interpret spectroscopic data, one must understand the synthesis matrix.[1] The most common route utilizes an amide coupling between (2,5-dimethylphenyl)acetic acid and benzylamine .[1]

Experimental Workflow (Graphviz)

Figure 1: Standard synthesis workflow indicating potential impurities (unreacted amine, acid, or urea byproducts) that must be ruled out via NMR.

Nuclear Magnetic Resonance (NMR) Characterization

^1H NMR (Proton) Analysis

The proton spectrum is defined by the distinct "singlet-doublet-singlet" pattern of the aliphatic region and the xylyl aromatic pattern.[1]

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Note: In DMSO-d₆, the Amide NH peak will be sharper and shifted downfield compared to CDCl₃.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 5.80 - 6.20 | Broad Singlet | 1H | NH (Amide) | Exchangeable proton.[1] Shift varies with concentration and solvent.[1] |

| 7.20 - 7.35 | Multiplet | 5H | Ar-H (Benzyl) | Typical monosubstituted benzene ring pattern.[1] |

| 6.90 - 7.10 | Multiplet | 3H | Ar-H (Xylyl) | 2,5-dimethyl substitution pattern creates a distinct AMX or ABC system.[1] |

| 4.40 | Doublet (J≈5.8Hz) | 2H | N-CH₂-Ph | Benzylic protons coupled to NH.[1] Appears as a singlet if NH exchanges with D₂O.[1] |

| 3.62 | Singlet | 2H | CO-CH₂-Ar | Alpha-methylene protons.[1] Isolated spin system (singlet).[1] |

| 2.28 | Singlet | 3H | Ar-CH₃ (C2) | Methyl group ortho to the acetic acid tail.[1] |

| 2.22 | Singlet | 3H | Ar-CH₃ (C5) | Methyl group meta to the acetic acid tail.[1] |

Critical Validation Check:

-

The "Benzyl Split": In dry DMSO-d₆, the benzyl CH₂ at ~4.40 ppm must appear as a doublet due to coupling with the adjacent NH.[1] If it is a singlet, your solvent is wet (rapid exchange) or the amine was not benzylated correctly.[1]

-

The "Xylyl" Singlets: You must observe two distinct methyl singlets around 2.2-2.3 ppm.[1] If you see only one integral of 6H, you may have the 2,6-dimethyl isomer (symmetry) or the 3,4-dimethyl isomer. The 2,5-substitution is asymmetric, usually resolving into two peaks.

^13C NMR (Carbon) Analysis

| Shift (δ ppm) | Type | Assignment |

| 171.0 | C=O[1] | Amide Carbonyl.[1][2][3][4][5] |

| 138.2 | Cq | Benzyl ipso-carbon.[1] |

| 135.5 | Cq | Xylyl ipso-carbon (attached to CH₂).[1] |

| 133.0 / 130.5 | Cq | Xylyl methyl-bearing carbons (C2, C5).[1] |

| 127.0 - 129.0 | CH | Aromatic methines (Benzyl + Xylyl).[1] |

| 43.5 | CH₂ | N-CH₂-Ph (Benzyl methylene).[1] |

| 41.0 | CH₂ | CO-CH₂-Ar (Alpha methylene).[1] |

| 20.8 / 18.9 | CH₃ | Ar-CH₃ (Distinct environments due to asymmetry).[1] |

Mass Spectrometry (MS) Profiling[1]

Fragmentation Pathway

The mass spectrum is dominated by the stability of the benzyl cation (Tropylium ion).[1]

Ionization Mode: ESI (+) or EI (70 eV).

| m/z Value | Ion Identity | Mechanism of Formation |

| 253.1 | [M]⁺ or [M+H]⁺ | Molecular Ion (Parent).[1] |

| 254.1 | [M+H+1]⁺ | C-13 Isotope peak (~18% intensity of parent).[1] |

| 148.0 | [C₁₀H₁₁O]⁺ | Acylium ion (Cleavage at amide N-C bond).[1] |

| 106.0 | [C₇H₈N]⁺ | Benzylamine fragment (Rearrangement).[1] |

| 91.0 | [C₇H₇]⁺ | Base Peak (100%) .[1][6] Tropylium ion derived from the benzyl group.[1] |

Fragmentation Logic Diagram (Graphviz)

Figure 2: Primary fragmentation pathway in EI/ESI MS.[1] The m/z 91 peak is diagnostic for the N-benzyl moiety.

Infrared (IR) Spectroscopy

IR is the quickest method to confirm the formation of the amide bond and the absence of the carboxylic acid starting material.[1]

-

3280 - 3300 cm⁻¹ (Medium, Broad): N-H Stretch .[1] Indicates secondary amide.

-

3030 - 3060 cm⁻¹ (Weak): C-H Stretch (Aromatic) .[1]

-

2920 - 2950 cm⁻¹ (Medium): C-H Stretch (Aliphatic) .[1] Methyl and Methylene groups.[1][5][7][8]

-

1640 - 1655 cm⁻¹ (Strong): Amide I Band .[1] Primarily C=O stretching.[1] This is lower than the ester/acid precursor (usually >1700 cm⁻¹).[1]

-

1540 - 1550 cm⁻¹ (Strong): Amide II Band .[1] N-H bending coupled with C-N stretching.[1] Diagnostic for secondary amides.

References & Validation Sources

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][9] (Standard text for interpreting AMX aromatic patterns and amide shifts).

-

Siddiqui, H. L., et al. (2013).[1] "Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2...acetamides." Medicinal Chemistry Research, 22, 794–805.[1][10] (Provides analogous NMR data for phenylacetamide derivatives).

-

Smiszek-Lindert, W., & Kusz, J. (2007).[1] "N-Benzylacetamide."[1][4] Acta Crystallographica Section E, E63, o3823.[1] (Crystallographic and IR confirmation of the N-benzylacetamide core).

-

PubChem Compound Summary. "N-(2,5-dimethylphenyl)acetamide."[2][3] (Used for comparative chemical shifts of the xylyl moiety).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | C20H22N2O2 | CID 4594915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

"N-benzyl-2-(2,5-dimethylphenyl)acetamide" solubility in different solvents

Technical Guide: Solubility Profiling of N-benzyl-2-(2,5-dimethylphenyl)acetamide

Executive Summary

This technical guide addresses the solubility parameters of N-benzyl-2-(2,5-dimethylphenyl)acetamide (Predicted Formula: C₁₇H₁₉NO | MW: ~253.34 g/mol ). As a lipophilic bis-aryl amide, this compound presents specific solvation challenges critical to drug development, purification, and formulation.

Since specific experimental solubility data for this precise isomer is often proprietary or absent from public chemical registries, this guide functions as a methodological whitepaper . It synthesizes structure-property relationships (SPR) to predict solubility behavior and provides a validated, step-by-step experimental protocol for empirical determination in a research setting.

Structural Analysis & Solubility Prediction

To understand the solubility profile, we must first deconstruct the molecule’s interaction potential with various solvent classes.

The Molecule: N-benzyl-2-(2,5-dimethylphenyl)acetamide

-

Core Scaffold: A secondary acetamide linker (-NH-C(=O)-).

-

Lipophilic Domains:

-

Domain A (Head): A benzyl group (aromatic, hydrophobic).

-

Domain B (Tail): A 2,5-dimethylphenyl group (highly hydrophobic, sterically hindered).

-

-

Polar Domain: The central amide bond acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

Physicochemical Predictions (In Silico):

-

LogP (Octanol/Water): Estimated ~3.2 – 3.8. (High lipophilicity).

-

Crystal Lattice Energy: High. The planar aromatic rings facilitate strong

stacking, while the amide bond promotes intermolecular hydrogen bonding. This suggests the solid state is stable and requires high-energy solvents (high dielectric or strong H-bonding capability) to disrupt the lattice.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.01 mg/mL) | Hydrophobic effect dominates; insufficient polar surface area to overcome lattice energy. |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole-dipole interactions disrupt the amide backbone; excellent for stock solutions. |

| Polar Protic | Ethanol, Methanol, IPA | Moderate (10–30 mg/mL) | Solvation via H-bonding; solubility increases significantly with temperature (recrystallization potential). |

| Chlorinated | Dichloromethane (DCM) | High (> 40 mg/mL) | Excellent solvation of the aromatic domains. |

| Non-Polar | Hexane, Heptane | Poor (< 1 mg/mL) | Solvent is too non-polar to interact with the amide linker; useful as an anti-solvent. |

Experimental Protocol: Thermodynamic Solubility Determination

Phase 1: Materials & Preparation

-

Analyte: N-benzyl-2-(2,5-dimethylphenyl)acetamide (Solid, >98% purity).

-

Solvents: HPLC Grade (Water, Methanol, DMSO, Octanol).

-

Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV/Vis.

Phase 2: The Saturation Protocol

-

Excess Addition: Weigh approximately 10 mg of the solid into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Visual Check: If the solid dissolves immediately, add more solid until a suspension (undissolved particles) is clearly visible. Crucial: We must ensure saturation.

-

Equilibration:

-

Seal vials and place in an orbital shaker at 25°C ± 0.1°C for 24 hours .

-

Why 24h? Amides with high crystal lattice energy require time to reach thermodynamic equilibrium.

-

-

Separation:

-

Centrifuge the samples at 10,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter (avoid Nylon, which binds amides).

-

-

Quantification:

-

Dilute the supernatant with mobile phase (usually Acetonitrile/Water).

-

Inject into HPLC. Calculate concentration using a standard calibration curve.

-

Visualization: Solubility Workflow & Mechanism

Diagram 1: Thermodynamic Solubility Determination Workflow

This flowchart outlines the critical decision points in the experimental protocol to ensure data integrity.

Caption: Step-by-step workflow for determining thermodynamic solubility (OECD 105 compliant).

Diagram 2: Solvation Mechanism (Amide Interactions)

Understanding why the molecule dissolves is as important as if it dissolves. This diagram illustrates the competition between Crystal Lattice Energy and Solvation Energy.

Caption: Kinetic mechanism of dissolution showing the disruption of the crystal lattice by solvent interactions.

Application Notes for Researchers

Formulation Strategy

If this compound is a drug candidate, its low aqueous solubility is a bioavailability bottleneck.

-

Recommended Vehicle: Use a co-solvent system. A typical starting point for IV formulation would be 5% DMSO / 5% Cremophor EL / 90% Saline .

-

Solid Dispersion: Due to the high lattice energy, preparing amorphous solid dispersions (ASD) using polymers like PVP-VA or HPMC-AS may significantly enhance kinetic solubility.

Purification (Recrystallization)

The solubility differential between Ethanol (hot vs. cold) and Water suggests a classic recrystallization strategy:

-

Dissolve crude solid in boiling Ethanol.

-

Slowly add warm Water until turbidity appears (Cloud Point).

-

Cool slowly to 4°C to crystallize the pure amide.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1][2] OECD Publishing. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

PubChem. (n.d.). Compound Summary for Acetamide Derivatives (General). National Library of Medicine. [Link]

-

Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]

Sources

Comprehensive In Vitro Stability Profiling of N-benzyl-2-(2,5-dimethylphenyl)acetamide: A Mechanistic and Methodological Guide

Executive Summary

In early-stage drug discovery, identifying the metabolic liabilities of a new chemical entity (NCE) is critical to predicting in vivo clearance, half-life, and bioavailability[1]. The compound N-benzyl-2-(2,5-dimethylphenyl)acetamide presents a fascinating structural profile with distinct vulnerabilities to both Phase I oxidative metabolism and enzymatic hydrolysis.

This whitepaper provides an authoritative, field-proven guide to profiling the in vitro stability of this compound. Moving beyond basic protocols, we detail the causality behind our experimental conditions and establish self-validating assay systems to ensure that all generated data is mechanistically sound and artifact-free.

Structural Rationale & Predicted Metabolic Liabilities

Before pipetting a single reagent, a robust DMPK strategy requires a predictive structural analysis. For N-benzyl-2-(2,5-dimethylphenyl)acetamide, we anticipate three primary metabolic clearance pathways:

-

N-Dealkylation (CYP450-mediated): The benzylic carbon adjacent to the amide nitrogen is highly susceptible to Cytochrome P450 (CYP) oxidation. Hydroxylation at this position results in an unstable hemiaminal that spontaneously cleaves, resulting in N-dealkylation[1].

-

Benzylic Hydroxylation (CYP450-mediated): The 2,5-dimethylphenyl moiety contains two aromatic methyl groups. These benzylic positions are classic targets for aliphatic hydroxylation by hepatic enzymes like CYP2C9 and CYP3A4.

-

Amide Cleavage (Hydrolase-mediated): While amides are generally more stable than esters, the acetamide linker can still be recognized and cleaved by circulating carboxylesterases (CES) or amidases present in plasma and liver tissue[2].

Predicted metabolic liabilities and primary clearance pathways.

Core In Vitro Assays: Mechanistic Design & Causality

To accurately profile this compound, we must isolate its degradation pathways using orthogonal matrices.

-

Liver Microsomal Stability (HLM/RLM): Subcellular fractions (microsomes) contain concentrated CYP450 and FMO enzymes. By controlling the presence of the NADPH cofactor, we can definitively isolate Phase I oxidative metabolism from chemical instability or non-CYP degradation[3].

-

Plasma Stability: This assay determines the compound's susceptibility to secreted hydrolases. Because plasma contains a complex mixture of proteins, distinguishing between true enzymatic degradation and spontaneous chemical hydrolysis requires strict pH control and heat-inactivated controls[2].

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems , ensuring that any observed depletion of N-benzyl-2-(2,5-dimethylphenyl)acetamide is strictly enzymatic.

Liver Microsomal Stability (Phase I Metabolism)

Causality of Assay Conditions:

We utilize a substrate concentration of 1 µM to ensure the reaction follows first-order kinetics (remaining well below the

Step-by-Step Methodology:

-

Preparation: Prepare a 100 µM intermediate stock of the test compound in 50% Acetonitrile/Water.

-

Pre-incubation: In a 96-well plate, combine 0.5 mg/mL human (HLM) or rat (RLM) liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes[1].

-

Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) and the test compound (final concentration 1 µM).

-

Self-Validation Controls:

-

Minus-Cofactor (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, the instability is non-CYP mediated (e.g., chemical degradation or atypical microsomal hydrolases).

-

Positive/Negative Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic competency of the microsome batch[4].

-

-

Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Albendazole)[1].

-

Processing: Centrifuge at 4000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Plasma Stability Assay (Enzymatic Hydrolysis)

Causality of Assay Conditions: Plasma is buffered with PBS to strictly maintain pH 7.4. Without buffering, the pH of plasma can drift upward during incubation due to the loss of dissolved CO₂, leading to false-positive base-catalyzed chemical hydrolysis[2].

Step-by-Step Methodology:

-

Preparation: Centrifuge fresh, pooled human or rat blood (K₂EDTA) to isolate plasma. Dilute the plasma to 50% with 100 mM PBS (pH 7.4) to standardize enzyme activity and maintain pH[2].

-

Initiation: Spike the test compound to a final concentration of 1 µM (maximum 1% DMSO).

-

Self-Validation Controls:

-

Heat-Inactivated Plasma: Incubate a plasma aliquot at 56°C for 30 minutes prior to the assay to denature hydrolases. If N-benzyl-2-(2,5-dimethylphenyl)acetamide degrades in active plasma but remains stable in the heat-inactivated matrix, the degradation is definitively enzymatic.

-

Positive Control: Include Procaine, a known substrate for plasma esterases.

-

-

Sampling & Quenching: Incubate at 37°C. Sample 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench with 150 µL ice-cold acetonitrile containing an internal standard.

-

Processing: Centrifuge and analyze the supernatant via LC-MS/MS.

Parallel in vitro stability assay workflow and data acquisition.

Quantitative Data Interpretation

Data is processed using the substrate depletion method [5]. The natural log of the percentage of compound remaining is plotted against time. The slope of the linear regression (

-

Half-life:

-

Intrinsic Clearance:

Simulated In Vitro Stability Profile of N-benzyl-2-(2,5-dimethylphenyl)acetamide:

| Assay Matrix | Species | Remaining at 60 min (%) | Mechanistic Conclusion | ||

| Liver Microsomes | Human | 22.4 | 61.8 | 15.6 | Moderate-High Phase I Clearance |

| Liver Microsomes | Rat | 14.2 | 97.6 | 5.3 | High Phase I Clearance |

| Plasma | Human | >120 | N/A | 92.1 | Stable against Human Amidases |

| Plasma | Rat | 45.5 | N/A | 40.1 | Susceptible to Rodent Hydrolases |

Scientist's Insight: Notice the species discrepancy in the plasma data. Acetamides often appear deceptively stable in human plasma but rapidly degrade in rodent plasma due to the significantly higher carboxylesterase activity in rats. Recognizing this in vitro artifact is crucial to prevent abandoning a viable human drug candidate based on poor rat pharmacokinetics.

References

- Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). "Development and application of high throughput plasma stability assay for drug discovery." PubMed.

- Williamson, B., Wilson, C., Dagnell, G., & Jones, R. J. (2017). "Harmonised high throughput microsomal stability assay." PubMed.

- Fonsi, M., Orsale, M. V., & Monteagudo, E. (2008). "High-throughput microsomal stability assay for screening new chemical entities in drug discovery." PubMed.

- Siramshetty, V. et al. (2020).

- MDPI. (2024).

Sources

- 1. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput microsomal stability assay for screening new chemical entities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harmonised high throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Preclinical Evaluation of N-benzyl-2-(2,5-dimethylphenyl)acetamide as an Anticonvulsant Agent

Executive Summary & Pharmacophore Rationale

In the landscape of antiepileptic drug (AED) discovery, the functionalized amino acid and N-benzylamide classes have provided significant clinical breakthroughs, most notably with the success of lacosamide[1]. This application note details the mechanistic rationale and preclinical evaluation protocols for N-benzyl-2-(2,5-dimethylphenyl)acetamide , a rationally designed derivative.

This compound merges the proven N-benzylamide pharmacophore with a sterically hindered 2,5-dimethylphenyl group. We hypothesize that this specific structural modification enhances lipophilicity, thereby optimizing blood-brain barrier (BBB) permeability and increasing the residence time of the molecule within the hydrophobic binding pocket of the voltage-gated sodium channel (VGSC).

Mechanistic Pathway: Selective Enhancement of Slow Inactivation

Traditional AEDs, such as phenytoin and carbamazepine, primarily block the fast-inactivated state of VGSCs, which occurs on a millisecond timescale[1]. While effective, this broad suppression can lead to off-target neurotoxicity and sedation.

In contrast, N-benzyl amides selectively enhance the slow inactivation of sodium channels[2]. Slow inactivation develops over seconds to minutes and acts as an endogenous brake against the sustained, repetitive neuronal firing that characterizes epileptiform discharges[2]. By stabilizing this slow-inactivated state, N-benzyl-2-(2,5-dimethylphenyl)acetamide dampens hyperexcitability without disrupting normal physiological action potentials[1].

Fig 1: N-benzyl-2-(2,5-dimethylphenyl)acetamide stabilizing the VGSC slow-inactivated state.

Preclinical Evaluation Workflow

To validate the anticonvulsant efficacy and safety profile of N-benzyl-2-(2,5-dimethylphenyl)acetamide, a rigorous in vivo screening cascade is required. The foundational assays are the Maximal Electroshock Seizure (MES) test for efficacy and the Rotarod test for motor impairment. These protocols are designed as self-validating systems to ensure high reproducibility.

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Evaluate the ability of the compound to prevent the spread of generalized tonic-clonic seizures. Causality & Design: The MES model applies a supramaximal electrical stimulus to induce a highly reproducible seizure. It provides a direct readout of a compound's ability to modulate VGSCs under conditions where all neuronal circuits in the brain are maximally active[3].

Step-by-Step Methodology:

-

Subject Preparation: Utilize adult male CF-1 mice (25–30 g). Acclimate animals to the testing environment for at least 1 hour prior to the experiment to minimize stress-induced threshold fluctuations.

-

Dosing & TPE Establishment: Administer N-benzyl-2-(2,5-dimethylphenyl)acetamide intraperitoneally (i.p.) at varying doses (e.g., 3, 10, 30 mg/kg) using 0.5% methylcellulose as a vehicle. Test independent cohorts at multiple time points (0.25, 0.5, 1, 2, 4 hours) to determine the Time of Peak Effect (TPE). Rationale: Establishing TPE ensures the electroshock coincides with maximum brain exposure, preventing false negatives.

-

Corneal Preparation (Critical Step): Five minutes prior to electroshock, apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia. Immediately before the shock, apply one drop of 0.9% saline. Rationale: Tetracaine ensures ethical compliance, while saline normalizes electrical conductivity and prevents corneal burns[3].

-

Electroshock Delivery: Apply corneal electrodes and deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds[3]. Rationale: These parameters are supramaximal, guaranteeing 100% seizure induction in vehicle-treated controls.

-

Observation & Endpoint: Immediately transfer the mouse to an observation chamber. The primary endpoint is the presence or absence of the hindlimb tonic extensor (HLTE) component. An animal is considered "protected" if the HLTE is completely abolished[3].

Protocol B: Rotarod Motor Impairment Test

Objective: Quantify acute neurotoxicity to establish the therapeutic window. Causality & Design: AEDs targeting VGSCs frequently induce dose-limiting ataxia. The rotarod test provides a quantifiable measure of motor coordination, allowing for the calculation of the Median Toxic Dose (TD50).

Step-by-Step Methodology:

-

Training Phase: 24 hours prior to testing, train mice to walk on a knurled rod rotating at 10 RPM. Exclude any mouse unable to maintain balance for 60 seconds. Rationale: Pre-screening removes baseline motor deficits from the data pool, ensuring that observed ataxia is strictly drug-induced.

-

Testing: Administer the test compound. At the established TPE, place the animal on the rotating rod (10 RPM).

-

Endpoint: Record the latency to fall. Motor impairment is defined as the inability of the animal to remain on the rod for 1 minute across three successive trials.

Quantitative Benchmarking & Data Interpretation

The viability of an AED candidate is determined by its Protective Index (PI), calculated as the ratio of the toxic dose to the effective dose (

Table 1: Comparative Preclinical Efficacy and Toxicity Profiles (Mouse MES Model, i.p.)

| Compound | Target Mechanism | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |

| N-benzyl-2-(2,5-dimethylphenyl)acetamide | VGSC Slow Inactivation | 8.5 | 65.0 | 7.6 |

| Lacosamide (Reference) | VGSC Slow Inactivation | 10.1 | 54.0 | 5.3 |

| Phenytoin (Reference) | VGSC Fast Inactivation | 9.5 | 65.5 | 6.9 |

Note: Data for the novel compound represents projected target values for a successful lead candidate based on the N-benzylamide class profile.

References

1.[1] Title: Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC Source: nih.gov URL: 2.[2] Title: What is the mechanism of Lacosamide? - Patsnap Synapse Source: patsnap.com URL: 3.[3] Title: Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH Source: nih.gov URL:

Sources

Application Note: Characterization of N-benzyl-2-(2,5-dimethylphenyl)acetamide for Antimicrobial Research

[1][2][3]

Abstract & Strategic Context

This Application Note provides a comprehensive framework for the biological evaluation of N-benzyl-2-(2,5-dimethylphenyl)acetamide , a lipophilic small molecule belonging to the phenylacetamide class.[1][2][3] While phenylacetamides are historically known for analgesic (lidocaine-like) and anticonvulsant properties, recent structure-activity relationship (SAR) studies have identified them as privileged scaffolds for antimicrobial development, particularly against Gram-positive pathogens (e.g., S. aureus) and select Gram-negative strains.[1][2][3]

Research Significance: The 2,5-dimethyl substitution pattern on the phenyl ring enhances lipophilicity (LogP ~3.2), potentially facilitating penetration through the bacterial cell envelope.[3] This compound serves as a critical lead for investigating two competing Mechanisms of Action (MoA):

Chemical Identity & Synthesis Protocol

Before biological testing, the integrity of the compound must be absolute. Impurities from starting materials (benzylamine) can cause false-positive toxicity signals.[1][2][3]

Chemical Structure & Properties[1][2][4][5][6]

-

IUPAC Name: N-benzyl-2-(2,5-dimethylphenyl)acetamide[1][2][3]

-

Molecular Formula: C17H19NO

-

Molecular Weight: 253.34 g/mol

-

Solubility: Insoluble in water; Soluble in DMSO (>50 mM), Ethanol.[3]

Synthesis Workflow (Schotten-Baumann Modification)

Rationale: Direct amide coupling is preferred to avoid harsh thionyl chloride conditions that may degrade the electron-rich dimethylphenyl ring.[1][2][3]

Reagents:

-

EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2][3]

-

Solvent: Dichloromethane (DCM) dry.[3]

Protocol:

-

Activation: Dissolve 2,5-dimethylphenylacetic acid in dry DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl and HOBt.[3] Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add Benzylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.[3]

-

Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water (8:2).

-

QC Requirement: Purity must be confirmed via HPLC (>98%) and 1H-NMR before biological use.

Antimicrobial Susceptibility Profiling (MIC/MBC)[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI M07-A10 guidelines.

Experimental Design

Challenge: The compound is hydrophobic.[3] Precipitation in aqueous media is the primary cause of inconsistent MIC data.[3] Solution: Use a modified broth microdilution method with strict solvent controls.

Protocol: Broth Microdilution[3][7]

-

Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 12.8 mg/mL.

-

Intermediate Dilution: Dilute stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain 1.28 mg/mL (10% DMSO).

-

Plate Setup:

-

Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

-

Add 100 µL of the 1.28 mg/mL solution to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.[3] Discard 100 µL from column 10.

-

Final Test Range: 640 µg/mL to 1.25 µg/mL (Final DMSO < 1%).

-

-

Inoculation: Add 100 µL of bacterial suspension (diluted to 1x10^6 CFU/mL) to all wells. Final assay volume = 200 µL; Final inoculum = 5x10^5 CFU/mL.[3]

-

Controls (Critical):

-

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth.[3]

Data Interpretation Table:

| Outcome | Interpretation | Action |

| MIC ≤ 16 µg/mL | Potent Hit | Proceed to Time-Kill & Cytotoxicity.[1][2][3] |

| MIC 32–64 µg/mL | Moderate Activity | Proceed only if Selectivity Index > 10.[3] |

| Precipitate Visible | Invalid Assay | Repeat with addition of 0.002% Tween-80.[1][2][3] |

Mechanistic Elucidation (MoA)[1][2]

Objective: Distinguish between membrane disruption (non-specific toxicity) and intracellular targeting (specific antibiotic activity).[2][3]

Logic Flow

Lipophilic amides often act as "false positives" by destabilizing the bacterial membrane.[3] We must rule this out to validate the compound as a specific drug candidate.[3]

Visualization: MoA Investigation Pathway

Caption: Decision tree for distinguishing non-specific membrane lysis from targeted intracellular inhibition.

Protocol: Membrane Integrity Assay (Propidium Iodide)[1][2]

-

Preparation: Harvest S. aureus cells in mid-log phase. Wash and resuspend in PBS to OD600 = 0.5.

-

Treatment: Incubate cells with the compound at 2x MIC and 4x MIC for 1 hour.[3]

-

Staining: Add Propidium Iodide (PI) to a final concentration of 30 µM. Incubate 15 mins in dark.

-

Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm).

-

Analysis: If fluorescence intensity matches the Positive Control, the compound acts via membrane lysis (likely toxic to mammalian cells).[3] If fluorescence is low, the compound targets an intracellular pathway (Desirable).[3]

Safety & Selectivity (Cytotoxicity)[1][2]

Objective: Calculate the Selectivity Index (SI = CC50 / MIC).

Protocol: MTT Assay (Mammalian Fibroblasts)[1][2]

-

Cell Line: NIH/3T3 or Vero cells (standard for general toxicity).[3]

-

Seeding: 5,000 cells/well in DMEM. Incubate 24h.

-

Treatment: Add compound (range 1 µg/mL to 500 µg/mL). Incubate 24h.

-

Development: Add MTT reagent. Solubilize formazan crystals with DMSO.

-

Calculation: Determine CC50 (concentration killing 50% of cells).[3]

Success Criteria:

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3] CLSI document M07-A10.[1][2][3] [Link]

-

Yele, V., et al. (2021).[3][4] "Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors."[3][4] Frontiers in Molecular Biosciences, 8, 646986.[3] (Demonstrates the ParE targeting potential of phenylacetamides). [Link]

-

Hurdle, J. G., et al. (2011).[3] "Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections."[3] Nature Reviews Microbiology, 9(1), 62-75.[3] (Methodology for membrane permeability assays). [Link]

Advanced Evaluation Protocol: N-benzyl-2-(2,5-dimethylphenyl)acetamide (NB-25-DMA) as a Novel Agrochemical Lead

Executive Summary & Chemical Identity

N-benzyl-2-(2,5-dimethylphenyl)acetamide (herein referred to as NB-25-DMA ) represents a structural analog within the phenylacetamide class of agrochemicals. While structurally distinct from commercial chloroacetanilides (e.g., Metolachlor) and oxyacetamides (e.g., Flufenacet), its core scaffold suggests potential biological activity as either a Very Long Chain Fatty Acid (VLCFA) Elongase Inhibitor (Herbicidal) or an RNA Polymerase I Inhibitor (Fungicidal, Oomycete-specific).

This application note provides a rigorous, self-validating framework for the synthesis, characterization, biological screening, and formulation of NB-25-DMA. The protocols are designed to determine its viability as a lead compound in a Hit-to-Lead optimization campaign.

Chemical Structure & Properties

| Property | Description |